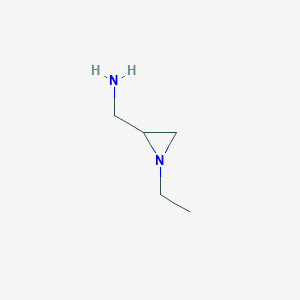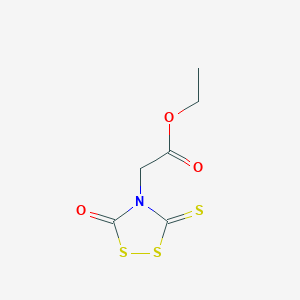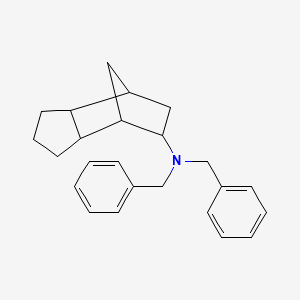
N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine: is a complex organic compound with a unique structure that includes a methanoindene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the reduction of a precursor compound, such as an octahydro-1H-4,7-methanoinden-5-one derivative, using reducing agents like sodium tetrahydroborate in ethanol at room temperature . This is followed by further functionalization steps to introduce the benzyl groups and the amine functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of methanoindene derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicine, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to develop new therapeutic agents with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Comparison: N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine is unique due to the presence of benzyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds like N,N-Dimethyloctahydro-1H-4,7-methanoinden-5-amine, the benzyl groups provide additional sites for chemical modification and potential interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
89516-07-4 |
|---|---|
Molekularformel |
C24H29N |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N,N-dibenzyltricyclo[5.2.1.02,6]decan-8-amine |
InChI |
InChI=1S/C24H29N/c1-3-8-18(9-4-1)16-25(17-19-10-5-2-6-11-19)24-15-20-14-23(24)22-13-7-12-21(20)22/h1-6,8-11,20-24H,7,12-17H2 |
InChI-Schlüssel |
DRGADCVZCGKBOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C3CC2CC3N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
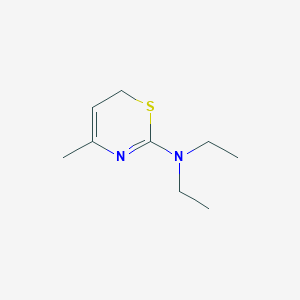
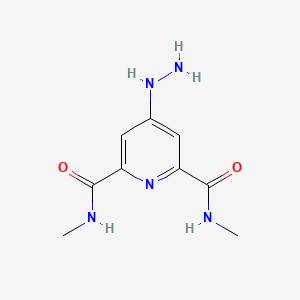
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
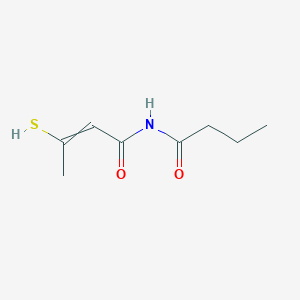
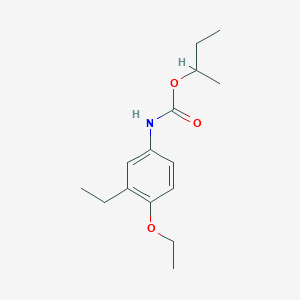
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)
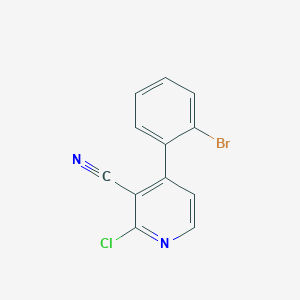
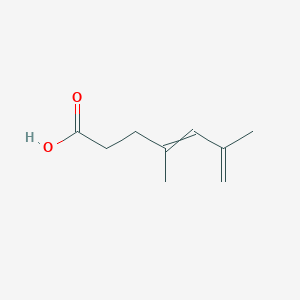
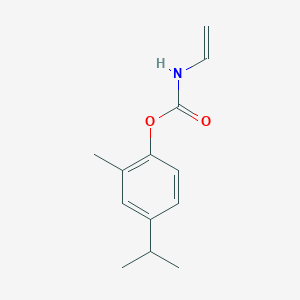
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)
